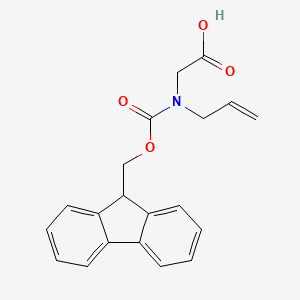

Fmoc-N-(Allyl)-Glycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQGCMKCQZFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442903 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222725-35-1 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fmoc-N-(Allyl)-Glycine

Introduction

In the landscape of modern peptide synthesis and drug development, the incorporation of unnatural amino acids (UAAs) is a powerful strategy for modulating the pharmacological properties of peptides, such as their stability, conformation, and binding affinity.[1][2] Among these, Fmoc-N-(Allyl)-Glycine stands out as a versatile building block. The N-allyl group provides a unique functional handle for subsequent modifications, such as peptide stapling or bioconjugation, while the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS).[3][4]

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss the mechanistic underpinnings of each reaction.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, starting from readily available starting materials. The overall strategy involves:

-

N-Allylation of a Glycine Precursor: Introduction of the allyl group onto the nitrogen atom of a glycine derivative.

-

Fmoc Protection: Installation of the Fmoc protecting group on the secondary amine of N-allyl glycine.

This pathway is logical, high-yielding, and allows for straightforward purification of the intermediate and final products.

References

A Technical Guide to the Mechanism and Application of Fmoc-N-(Allyl)-Glycine in Advanced Peptide Synthesis

Abstract

In the landscape of complex peptide synthesis, achieving selective modification requires a sophisticated toolkit of orthogonal protecting groups. Fmoc-N-(Allyl)-Glycine emerges as a pivotal building block, enabling strategic on-resin manipulations that are inaccessible through standard Fmoc/tBu chemistry alone. This guide provides an in-depth examination of the mechanism of action of the N-allyl protecting group, focusing on the intricacies of its palladium-catalyzed deprotection. We will explore the underlying principles of π-allyl complex formation, the critical role of allyl cation scavengers, and provide field-tested protocols for its application in the synthesis of cyclic and other modified peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technique to overcome synthetic challenges and unlock novel peptide architectures.

The Imperative of Orthogonal Protection in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique that builds peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support[1]. The success of this process hinges on a meticulously planned protection strategy. Reactive functionalities on the amino acid backbone (α-amino group) and side chains must be masked to prevent undesirable side reactions[2][3].

An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be selectively removed under a unique set of chemical conditions without affecting the others[2][4][5]. The dominant strategy in SPPS is the Fmoc/tBu approach, which offers a robust, fully orthogonal system[6][7]:

-

Temporary Nα-Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. It is removed at the start of each coupling cycle with a mild base, typically a solution of piperidine in DMF[3][8].

-

Permanent Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc), are used to protect reactive amino acid side chains. These groups remain stable throughout the synthesis and are only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA)[5][7].

While this two-dimensional strategy is powerful, the synthesis of more complex structures like head-to-tail cyclic peptides, branched peptides, or side-chain conjugated molecules necessitates a third dimension of orthogonality. This is where "semi-permanent" protecting groups, such as the allyl group, become indispensable[2]. This compound provides a glycine residue where the backbone amide nitrogen is protected by an allyl group, which is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, yet can be selectively removed using organometallic catalysis.

This compound: A Tool for On-Resin Cyclization

This compound is a derivative of glycine where the α-amino group is temporarily protected by an allyl group, allowing the standard Fmoc group to be placed on the terminal amine for chain elongation. Its utility lies in its application for on-resin, head-to-tail cyclization.

By incorporating this compound as the N-terminal residue of a linear peptide sequence, a unique synthetic route is enabled. After the full linear peptide is assembled on the resin, the N-terminal Fmoc group is removed. Subsequently, the C-terminal carboxyl group is activated. The crucial step is the selective deprotection of the N-allyl group on the N-terminal glycine, exposing a secondary amine on the peptide backbone. This newly freed amine can then attack the activated C-terminus, forming a cyclic peptide directly on the solid support. This method offers significant advantages in promoting intramolecular cyclization over intermolecular polymerization, which is a common challenge in solution-phase cyclization.

Mechanism of Action: Palladium-Catalyzed Allyl Deprotection

The selective cleavage of the N-allyl group is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction. This process is highly specific and does not affect Fmoc or tBu-based protecting groups, thus preserving its orthogonality. The mechanism can be dissected into three key stages.

Stage 1: Oxidative Addition and π-Allyl Complex Formation

The reaction is initiated by the active catalyst, a soluble palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄[9][10]. The palladium(0) center coordinates to the double bond of the allyl group on the protected glycine. This is followed by an oxidative addition step where the palladium inserts itself into the carbon-nitrogen bond, displacing the peptide's secondary amine and forming a cationic η³-palladium-π-allyl intermediate. The peptide is now deprotected but exists as a secondary amine anion.

Stage 2: The Critical Role of the Allyl Cation Scavenger

The newly formed π-allyl complex is electrophilic. If left unchecked, the deprotected secondary amine on the peptide could perform a nucleophilic attack on this complex, leading to unproductive re-allylation and halting the synthesis[11]. To prevent this, a nucleophilic scavenger is added to the reaction mixture in large excess.

The purpose of the scavenger is to irreversibly trap the allyl group from the palladium complex, thereby preventing side reactions[11]. A variety of scavengers have been successfully employed, with the choice significantly impacting the reaction's efficiency.

| Scavenger | Typical Conditions & Notes | Key Advantages |

| Phenylsilane (PhSiH₃) | 20-50 equivalents, Pd(PPh₃)₄, DCM | Neutral, highly efficient, and compatible with most peptide sequences. Forms a stable silyl ether with the allyl group[12][13]. |

| Dimethylamine-borane complex (Me₂NH·BH₃) | Pd(PPh₃)₄, DCM | Allows for fast deprotection under near-neutral conditions and avoids the formation of volatile allylamine byproducts[14]. |

| Morpholine | Pd(PPh₃)₄, THF/DMSO/HCl | Effective nucleophile for trapping the allyl cation. |

| Tributyltin Hydride (Bu₃SnH) | Pd(PPh₃)₄, DCM | An early and effective method, though toxicity concerns with tin reagents have reduced its common use[15]. |

Stage 3: Reductive Elimination and Catalyst Regeneration

The scavenger attacks the π-allyl complex in a nucleophilic substitution reaction. This forms a stable, allylated scavenger byproduct and regenerates the palladium(0) catalyst. The regenerated catalyst can then participate in another deprotection cycle until all N-allyl groups are cleaved. The entire catalytic cycle is highly efficient, often requiring only a small substoichiometric amount of the palladium catalyst.

Diagram 1: Catalytic Cycle of N-Allyl Deprotection A visual representation of the palladium-catalyzed deprotection of the N-allyl group from a resin-bound peptide.

Caption: Catalytic cycle of Palladium(0)-mediated N-allyl deprotection.

Experimental Protocol: On-Resin N-Allyl Deprotection

This protocol describes a reliable method for the deprotection of an N-allyl group on a solid support using Pd(PPh₃)₄ and phenylsilane.

4.1 Materials and Reagents

-

Peptide-resin containing an N-allyl protected residue.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3).

-

Phenylsilane (PhSiH₃) (CAS: 694-53-1).

-

Dichloromethane (DCM), anhydrous peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Standard solid-phase peptide synthesis vessel and shaker.

4.2 Step-by-Step Methodology

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

-

Reagent Solution Preparation: In a separate vial, prepare the deprotection cocktail. For every 100 mg of resin, dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (20 eq) in 2 mL of anhydrous DCM.

-

Causality Note: The palladium catalyst is sensitive to oxygen, though some protocols show tolerance to atmospheric conditions[16]. For maximum efficiency and reproducibility, especially with difficult sequences, preparing the solution under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. Phenylsilane is used in large excess to ensure the rapid and irreversible trapping of the allyl group[13].

-

-

Deprotection Reaction: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin.

-

Incubation: Gently agitate the reaction vessel at room temperature for 30 minutes. The resin may develop a yellow or orange color, which is normal.

-

Reaction Repetition: Drain the reaction solution. Repeat steps 3 and 4 with a fresh batch of the deprotection cocktail for another 30 minutes to ensure complete removal of the allyl group.

-

Trustworthiness Note: A double deprotection cycle is a self-validating system that ensures complete reaction, accounting for any minor catalyst deactivation or diffusion limitations within the resin beads.

-

-

Washing: After the final deprotection step, thoroughly wash the resin to remove the catalyst and byproducts. A typical wash cycle is:

-

DCM (3x)

-

0.5% Diisopropylethylamine (DIPEA) in DCM (2x)

-

DCM (3x)

-

DMF (3x)

-

Causality Note: The DIPEA wash helps to remove any residual acidic species and ensures the newly deprotected amine is in its free base form, ready for the subsequent reaction (e.g., cyclization).

-

Application Workflow: Synthesis of a Head-to-Tail Cyclic Peptide

The primary application of this compound is the on-resin synthesis of head-to-tail cyclic peptides[17][18][19]. This workflow leverages the three-dimensional orthogonal protection scheme.

Diagram 2: Workflow for On-Resin Head-to-Tail Cyclization A step-by-step workflow for synthesizing a cyclic peptide using N-allyl protection.

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Conclusion

This compound is more than just another amino acid derivative; it is a strategic tool that expands the capabilities of solid-phase peptide synthesis. Its true power is realized through its orthogonal N-allyl protecting group, which is stable to the routine conditions of Fmoc-SPPS but can be selectively and efficiently cleaved using palladium(0) catalysis. The mechanism, centered on the formation of a π-allyl complex and its subsequent trapping by a scavenger, provides a robust and reliable method for exposing a backbone secondary amine at a precise moment in the synthetic workflow. This enables the on-resin synthesis of complex architectures, most notably head-to-tail cyclic peptides, with high fidelity and efficiency. A thorough understanding of this mechanism and the associated experimental protocols empowers researchers to design and execute syntheses of novel peptides for applications ranging from basic research to therapeutic drug development.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotage.com [biotage.com]

- 17. researchwithnj.com [researchwithnj.com]

- 18. researchgate.net [researchgate.net]

- 19. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]

CAS number and molecular weight of Fmoc-N-(Allyl)-Glycine

An In-Depth Technical Guide to Fmoc-N-(Allyl)-Glycine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern peptide chemistry and drug development, the strategic selection of non-canonical amino acid building blocks is paramount for creating novel structures with tailored functions. This compound is one such versatile building block that has garnered significant attention. Its unique structure, combining the foundational simplicity of glycine with a reactive N-allyl group and the essential Fmoc protecting group, provides a powerful tool for synthetic chemists.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound. We will move beyond simple data presentation to explore the causality behind its synthesis, the rationale for its application in advanced peptide synthesis, and the practical, field-proven protocols that ensure successful implementation. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this valuable reagent.

Core Physicochemical Properties

A foundational understanding begins with the fundamental properties of the molecule. All quantitative data are summarized for clarity and rapid reference.

| Property | Value | Source(s) |

| CAS Number | 222725-35-1 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][3] |

| Molecular Weight | 337.38 g/mol | [1][3] |

| Appearance | White to off-white powder or crystals | [1][4] |

| Purity | Typically ≥98-99% (as determined by HPLC) | [1][4] |

| Melting Point | 76-90 °C | [1] |

| Storage Conditions | Store at 0-8°C to ensure long-term stability | [1][5] |

| Solubility | Soluble in common organic solvents like DMF, NMP, and DCM | |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(prop-2-en-1-yl)amino)acetic acid | [2] |

Molecular Structure and Mechanistic Insights

The utility of this compound stems from the distinct roles of its three key components: the Fmoc group, the glycine backbone, and the N-allyl group.

Caption: Key functional components of this compound.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group : This is the cornerstone of its use in modern Solid-Phase Peptide Synthesis (SPPS).[6] The Fmoc group provides robust protection for the secondary amine but is readily cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving the rest of the peptide, including acid-labile side chains, intact. This orthogonality is critical for complex peptide synthesis.[7]

-

Glycine Backbone : As the simplest amino acid, glycine is achiral and imparts significant conformational flexibility into a peptide chain. The N-substitution prevents the formation of a secondary amide bond in the peptide backbone, influencing the local conformation and proteolytic stability.

-

N-Allyl Group : This is the point of strategic diversification. The allyl group is stable to the standard conditions of Fmoc-SPPS but can be selectively modified post-synthesis. It serves as a versatile handle for a variety of chemical transformations, including olefin metathesis for peptide cyclization, palladium-catalyzed deallylation, or thiol-ene "click" reactions for bioconjugation.[1][2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a straightforward but critical process that requires careful control of pH and reaction time to ensure high yield and purity. The following protocol is based on established methods for N-alkylation and Fmoc protection.[8]

Experimental Rationale

The synthesis is a two-step, one-pot process starting from glycine. The first step is a nucleophilic substitution to introduce the allyl group onto the nitrogen. The second step is the protection of the newly formed secondary amine with an Fmoc group. We use Fmoc-succinimide (Fmoc-OSu) as the protecting reagent due to its high reactivity and the ease of removing the N-hydroxysuccinimide byproduct.

Step-by-Step Methodology

-

N-Allylation of Glycine :

-

Dissolve glycine (1.0 eq.) in an aqueous solution of sodium carbonate (2.2 eq.) at room temperature. The base is crucial to deprotonate the amine, making it a more potent nucleophile.

-

Add allyl bromide (1.1 eq.) dropwise to the stirring solution. Causality : This sub-stoichiometric addition of the alkylating agent minimizes the primary side reaction: dialkylation. Maintain the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting glycine is consumed. The product is N-allylglycine. Do not isolate.

-

-

Fmoc Protection :

-

Cool the reaction mixture containing N-allylglycine to 0-5°C in an ice bath. Lowering the temperature controls the exothermicity of the acylation reaction.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in a suitable organic solvent like dioxane or acetone.

-

Add the Fmoc-OSu solution to the cold aqueous mixture dropwise over 2 hours, ensuring the pH remains between 8.5 and 9.5. Trustworthiness : Maintaining this pH is a self-validating control point. A pH that is too low will result in a slow reaction due to protonation of the amine, while a pH that is too high can lead to hydrolysis of the Fmoc-OSu and potential racemization in chiral systems.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

-

Workup and Purification :

-

After 24 hours, dilute the reaction mixture with water and perform an ether wash to remove any unreacted Fmoc-OSu and other organic impurities.[8]

-

Acidify the aqueous phase to a pH of 2-3 using cold 1N HCl.[8] The product, this compound, will precipitate as a white solid.

-

Extract the acidified aqueous phase with ethyl acetate (3x volumes).[8]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash chromatography (silica gel, using a gradient of dichloromethane/methanol) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve >98% purity.

-

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is seamlessly integrated into standard Fmoc-SPPS protocols.[4][9] Its primary value lies in serving as a flexible linker or as a site for post-synthetic modification.

Protocol: Incorporation into a Peptide Sequence

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide or Wang resin.

-

Resin Preparation :

-

Place the resin (e.g., 130 mg, 0.75 mmol/g loading) into a reaction vessel.

-

Swell the resin in DMF for 1 hour.[10] After swelling, drain the DMF.

-

-

Fmoc Deprotection :

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5-7 minutes, drain, and repeat with fresh piperidine solution for another 5-7 minutes.[10] Expertise : This two-step deprotection ensures complete removal of the Fmoc group, which can be visually confirmed by the appearance of a strong UV absorbance from the dibenzofulvene-piperidine adduct in the drained solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

Amino Acid Coupling :

-

In a separate vial, prepare the activated amino acid solution. Dissolve this compound (4 eq., 0.4 mmol, 135 mg) and a coupling agent like HCTU (3.9 eq., 0.39 mmol) in DMF.

-

Add an activation base, typically N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the solution. The solution will often change color (e.g., to yellow), indicating the formation of the activated ester.

-

Immediately add this activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Self-Validation : A small sample of resin can be taken for a Kaiser test. As this is a secondary amine, a negative (yellow) Kaiser test result is expected and confirms the completion of the coupling reaction.

-

-

Washing :

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

-

Caption: The Fmoc-SPPS cycle for incorporating an amino acid.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its robust synthesis, compatibility with standard SPPS, and the unique reactivity of the N-allyl group provide researchers with a reliable method for introducing conformational constraints, attaching reporter molecules, or building complex, cyclic peptide architectures. By understanding the chemical principles and validated protocols outlined in this guide, scientists in drug discovery and materials science can confidently leverage this compound to advance their research objectives.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 10. chem.uci.edu [chem.uci.edu]

A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-N-(Allyl)-Glycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fmoc-N-(Allyl)-Glycine is a versatile building block in modern peptide synthesis and drug discovery, prized for its unique functionalities that enable the construction of complex peptide architectures and bioconjugates. This guide provides an in-depth technical overview of the critical physicochemical properties of this compound: its solubility in various solvent systems relevant to peptide synthesis and its stability under a range of experimental conditions. By understanding these parameters, researchers can optimize its use, mitigate potential side reactions, and ensure the successful synthesis of target molecules. This document offers field-proven insights, detailed experimental protocols for solubility and stability assessment, and a comprehensive discussion of potential degradation pathways, serving as an essential resource for scientists in the field.

Introduction: The Strategic Importance of this compound

This compound is a non-canonical amino acid derivative that has gained significant traction in peptide chemistry.[1][2] Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, a cornerstone of solid-phase peptide synthesis (SPPS), and a chemically versatile allyl group. This unique combination makes it a valuable tool for several advanced applications:

-

Peptide Stapling and Cyclization: The allyl group can participate in ring-closing metathesis (RCM) to create stapled or cyclic peptides with enhanced conformational stability, proteolytic resistance, and cell permeability.[3]

-

Bioconjugation: The terminal double bond of the allyl group serves as a handle for various chemical modifications, including thiol-ene "click" chemistry, allowing for the site-specific attachment of fluorescent probes, polyethylene glycol (PEG) chains, or other bioactive molecules.[1][4]

-

Drug Development: The incorporation of this compound into peptide sequences allows for the creation of novel therapeutic candidates with improved pharmacological profiles.[1][2]

A thorough understanding of its solubility and stability is paramount for its effective utilization, preventing failed syntheses and ensuring the purity of the final product.

Physicochemical Properties

This compound is typically a white to off-white powder.[1][2] Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 222725-35-1[5] |

| Molecular Formula | C₂₀H₁₉NO₄[5] |

| Molecular Weight | 337.38 g/mol [1][5] |

| Appearance | White to off-white powder[1][2] |

| Melting Point | 76-90 °C[1] |

| Storage Conditions | 0-8 °C, desiccated[1][2] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its successful application in both solid-phase and solution-phase peptide synthesis. Inadequate solubility can lead to poor coupling efficiencies, precipitation during the reaction, and ultimately, lower yields and purity of the target peptide.

Qualitative Solubility

This compound exhibits good solubility in many common organic solvents used in peptide synthesis. It is generally described as:

-

Soluble in: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Methanol.[6]

-

Slightly soluble to insoluble in: Water.[6]

This solubility profile is consistent with other Fmoc-protected amino acids, which are generally lipophilic due to the bulky fluorenylmethoxycarbonyl group.

Quantitative Solubility Data

| Solvent | Reported Solubility of Fmoc-Gly(allyl)-OH |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (296.40 mM)[7] |

It is important to note that solubility can be influenced by factors such as the specific batch purity, temperature, and the presence of moisture in hygroscopic solvents like DMSO.

Factors Influencing Solubility

Several factors can impact the dissolution of this compound:

-

Solvent Polarity: Polar aprotic solvents like DMF, NMP, and DMSO are generally the most effective at solvating the molecule.

-

Temperature: In most cases, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but excessive heat should be avoided to prevent potential degradation.

-

Sonication: Ultrasonic agitation can be a useful technique to break up aggregates and facilitate dissolution.

-

Purity: Impurities can sometimes affect the solubility of the compound.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a solvent of interest.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Vortex mixer

-

Sonicator bath

-

Analytical balance

-

Small volume vials (e.g., 1.5 mL or 2 mL)

Procedure:

-

Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Initial Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If solid remains, add another measured aliquot of the solvent (e.g., 10 µL) and repeat the vortexing and observation steps.

-

Sonication (Optional): If the compound is slow to dissolve, place the vial in a sonicator bath for 5-10 minutes.

-

Endpoint Determination: Continue adding solvent incrementally until all the solid has dissolved, and the solution is clear.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the total volume of solvent added.

Data Presentation:

| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |

| DMF | 25 | Experimentally Determined |

| NMP | 25 | Experimentally Determined |

| DCM | 25 | Experimentally Determined |

| Acetonitrile | 25 | Experimentally Determined |

Stability of this compound

The stability of this compound is a crucial aspect of its utility, ensuring that the molecule remains intact throughout the various steps of peptide synthesis. The molecule's stability is largely dictated by the reactivity of the Fmoc group and the N-allyl group under different chemical conditions.

Orthogonal Stability in Peptide Synthesis

A key advantage of this compound is the orthogonal nature of its protecting groups. This means that one protecting group can be selectively removed without affecting the other, allowing for precise chemical manipulations.

-

Stability of the N-Allyl Group: The N-allyl group is stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF). It is also stable to the acidic conditions used for the cleavage of many side-chain protecting groups and cleavage from the resin (e.g., trifluoroacetic acid, TFA).

-

Stability of the Fmoc Group: The Fmoc group is stable during the palladium-catalyzed deprotection of the allyl group. This allows for on-resin modifications of the N-allyl group after its deprotection, while the N-terminus remains protected.

The following diagram illustrates the orthogonal deprotection strategies.

Caption: Orthogonal deprotection of Fmoc and N-allyl groups.

Potential Degradation Pathways

While generally stable, there are conditions under which this compound or its residues within a peptide could potentially degrade.

-

Fmoc Group Lability: The Fmoc group is sensitive to primary and secondary amines. Prolonged exposure to even weak bases can lead to premature deprotection.

-

Allyl Group Reactivity: While stable under standard SPPS conditions, the allyl group can react with certain reagents. For example, it is susceptible to oxidation and can react with strong electrophiles. Care should be taken when using reagents that are not compatible with double bonds.

-

Thermal Stability: While not a common concern in standard SPPS, high temperatures can lead to the degradation of the Fmoc group.

The following diagram illustrates a potential degradation pathway for the Fmoc group.

Caption: Fmoc group cleavage by piperidine.

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound under specific chemical conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound when exposed to a specific chemical reagent (e.g., 20% piperidine in DMF) over time.

Materials:

-

This compound

-

Reagent solution for stability testing (e.g., 20% piperidine in DMF)

-

Quenching solution (e.g., 1% TFA in acetonitrile/water)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In a vial, mix a known volume of the stock solution with the reagent solution to be tested.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution. This will stop the degradation process.

-

HPLC Analysis: Inject the quenched samples onto the HPLC system.

-

Data Analysis: Monitor the peak area of the intact this compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

HPLC Method:

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm and 301 nm (for Fmoc group).

The following diagram outlines the workflow for the stability assessment.

Caption: Workflow for stability assessment of this compound.

Best Practices for Handling and Storage

To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, -20 °C is recommended.

-

Handling: Handle the powder in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

-

Solutions: Prepare solutions of this compound fresh whenever possible. If storage of solutions is necessary, store them at -20 °C or -80 °C and use within a short period to minimize degradation.

Conclusion

This compound is a powerful and versatile tool for peptide chemists, offering unique opportunities for the synthesis of modified and constrained peptides. A comprehensive understanding of its solubility and stability is essential for its successful implementation in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their synthetic strategies, troubleshoot potential issues, and confidently utilize this valuable building block to advance their scientific goals.

References

Literature review of Fmoc-N-(Allyl)-Glycine applications

An In-depth Technical Guide to the Applications of Fmoc-N-(Allyl)-Glycine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a non-canonical amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a chemically versatile N-allyl side chain, offers researchers a strategic advantage for creating complex peptide architectures. The allyl group serves as an orthogonal protecting element, stable to the conditions used for Fmoc removal, yet selectively cleavable under mild conditions using palladium catalysis. This guide provides a comprehensive technical overview of the core properties, strategic applications, and detailed experimental protocols for this compound, intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Characteristics of this compound

This compound is a synthetic amino acid building block designed for solid-phase peptide synthesis (SPPS).[1][2] The molecule's utility is derived from its two key functional components:

-

The Fmoc Group: This N-terminal protecting group is the cornerstone of the most common SPPS strategy.[3] It is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine in DMF, allowing for sequential addition of amino acids to the growing peptide chain.[4]

-

The N-Allyl Group: The allyl group attached to the glycine nitrogen is the molecule's defining feature. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for final cleavage from the resin.[5][6] This orthogonality allows the allyl group to be carried through the entire synthesis and removed at a specific, desired step. This selective deprotection unveils a secondary amine on the peptide backbone, which can be used for further modifications.[1][7]

The chemical structure of this compound is depicted below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 222725-35-1 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | [8] |

| Appearance | White to off-white solid/powder | [8] |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water | [3][9] |

| Storage | 0 - 8 °C, dry and dark conditions | [8][9] |

Strategic Applications in Peptide Synthesis and Beyond

The unique structure of this compound makes it a valuable reagent for several advanced applications.[1][7]

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The primary application is in SPPS, where the allyl group serves as an orthogonal protecting group.[5] It remains intact during the iterative Fmoc-deprotection steps, allowing for the synthesis of a complete linear peptide.[4] After the primary sequence is assembled, the allyl group can be selectively removed to expose the N-H group on the glycine backbone. This newly freed amine can then be used as a handle for further chemical modifications.

Causality Behind the Choice: Researchers choose this building block when they need to introduce a modification at a specific backbone nitrogen atom post-synthesis. This is crucial for:

-

Peptide Cyclization: The exposed amine can be reacted with a C-terminal carboxylic acid to form a "head-to-side-chain" cyclic peptide, a common strategy to constrain peptide conformation and improve biological activity.[10]

-

Branched Peptides: The amine can serve as an initiation point for the synthesis of a second peptide chain, creating a branched structure.[6]

-

Bioconjugation: The amine can be used to attach other molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for diagnostic and therapeutic applications.[1][7]

Drug Development and Peptide Libraries

In drug development, this compound is used to create diverse peptide libraries.[1][11] By incorporating this building block, a common peptide scaffold can be synthesized and then diversified at the allyl-protected position, allowing for the rapid screening of many different modifications to identify potential drug candidates.[1] Its ability to undergo various coupling reactions makes it a reliable choice for constructing these libraries.[11]

Materials Science

The chemical properties of this compound also lend themselves to materials science.[7] The ability to deprotect the allyl group and functionalize the peptide backbone allows for the creation of novel peptide-based materials with specific chemical or mechanical properties.[7] These materials can be used in applications ranging from hydrogels for tissue engineering to self-assembling nanomaterials.

Key Experimental Protocols

The following protocols are provided as a guide for the incorporation and deprotection of this compound in a standard SPPS workflow.

Protocol 1: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard cycle for coupling this compound to a resin-bound peptide chain that has a free N-terminal amine.

Workflow Diagram:

Step-by-Step Methodology:

-

Resin Preparation: Start with your peptide-resin which has undergone its final Fmoc deprotection, exposing the N-terminal amine. Swell the resin in dimethylformamide (DMF).[12]

-

Activation of this compound:

-

In a separate vessel, dissolve 3-4 equivalents of this compound in DMF.

-

Add 3-4 equivalents of a coupling agent (e.g., HCTU, HATU, or PyBOP).[12]

-

Add 6-8 equivalents of a base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[12][13]

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. A longer coupling time may be required depending on the sequence.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]

-

-

Confirmation and Next Cycle:

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be necessary.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Protocol 2: Orthogonal Deprotection of the N-Allyl Group

This protocol describes the removal of the allyl group using a palladium catalyst, a procedure based on the Tsuji-Trost allylation mechanism.[6] This step is typically performed after the full peptide sequence has been assembled but before the final cleavage from the resin.

Deprotection Mechanism Overview:

Step-by-Step Methodology:

-

Resin Preparation:

-

Take the fully synthesized, N-terminally protected (e.g., Fmoc or Boc) peptide-resin.

-

Wash the resin extensively with dichloromethane (DCM) and dry it under vacuum.

-

-

Reagent Preparation:

-

Prepare a solution of the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents relative to resin loading), in DCM. Caution: Palladium catalysts are toxic and air-sensitive. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of an allyl scavenger, such as Phenylsilane (20 equivalents), in DCM.[6] Other scavengers like morpholine or dimedone can also be used.

-

-

Deprotection Reaction:

-

Add the catalyst and scavenger solutions to the resin.

-

Gently agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

-

-

Washing and Completion:

-

Drain the reaction mixture (which will likely be yellow/orange).

-

Wash the resin thoroughly with DCM (3-5 times).

-

Perform a second deprotection reaction by repeating steps 3 and 4 to ensure complete removal of the allyl group.[6]

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

-

The resin now contains the peptide with a free secondary amine on the glycine backbone, ready for subsequent modification or final cleavage.

-

Conclusion and Future Outlook

This compound is more than just another amino acid derivative; it is a strategic tool that provides chemists with orthogonal control over peptide architecture. Its reliable incorporation into SPPS workflows and the mild, selective deprotection of its N-allyl group enable the synthesis of complex structures like cyclic peptides, branched peptides, and precisely functionalized bioconjugates.[1][6] As the demand for sophisticated peptide-based therapeutics and materials continues to grow, the applications for versatile building blocks like this compound are set to expand, solidifying its role as a cornerstone of advanced peptide chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to Fmoc-N-(Allyl)-Glycine: From Discovery to Application

Introduction: The Genesis of a Unique Building Block

In the landscape of peptide chemistry and drug discovery, the strategic modification of peptide backbones is a cornerstone of innovation. The introduction of N-alkylated amino acids, for instance, has proven to be a powerful tool for modulating the conformational properties, proteolytic stability, and bioavailability of peptides. Within this context, Fmoc-N-(Allyl)-Glycine has emerged as a versatile and valuable building block. Its unique structure, combining the base-labile Fmoc protecting group with an orthogonally removable N-allyl group, offers a sophisticated level of control in the synthesis of complex peptides and peptidomimetics.

This guide provides an in-depth exploration of this compound, from its conceptual origins and synthesis to its practical applications in modern peptide research and drug development. We will delve into the causality behind the experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

I. Discovery and Background: A Convergence of Synthetic Strategies

The development of this compound did not occur in a vacuum but was rather a logical progression in the continual refinement of solid-phase peptide synthesis (SPPS). The late 1990s saw a burgeoning interest in the synthesis and incorporation of N-substituted amino acids to create peptides with novel properties.

The principle of orthogonal protection is central to understanding the significance of this compound.[1] In essence, orthogonal protecting groups allow for the selective removal of one type of protecting group in the presence of others, enabling complex molecular architectures to be built in a stepwise and controlled manner.[1] The widely adopted Fmoc/tBu strategy in SPPS provides a robust framework, where the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups (often t-butyl based) are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid).[1]

The innovation of incorporating an N-allyl group into an Fmoc-protected glycine created a trifecta of orthogonality. The allyl group, stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, can be selectively removed using palladium catalysis.[2][3] This opened up new avenues for on-resin peptide modification, such as cyclization, branching, and conjugation, at a specific site within the peptide sequence.

While a single, seminal "discovery" paper for this compound is not readily apparent, the work of researchers like Schmidt and Patzke in 1999 on the synthesis and use of N-allylated glycine derivatives for constructing diketopiperazines highlights the exploration of such building blocks during this period. Their work demonstrated a practical synthetic route and the utility of the N-allyl group in creating constrained peptide mimetics.

II. Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₉NO₄ | [4] |

| Molecular Weight | 337.37 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 134-140 °C | |

| Purity (by HPLC) | ≥98.0% | |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | General knowledge for Fmoc-amino acids |

| Storage Temperature | 2-8°C |

III. Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from glycine. The following protocol is a robust and validated method, drawing upon established chemical principles.

Experimental Protocol: Synthesis of this compound

Step 1: N-Allylation of Glycine

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) in a suitable aqueous base, such as 1 M sodium hydroxide.

-

Allylation: To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature. The causality here is to effect a nucleophilic substitution where the deprotonated amine of glycine attacks the electrophilic allyl bromide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting glycine.

-

Work-up: Upon completion, carefully acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate and any unreacted amine, facilitating the isolation of the N-allyl glycine. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-allyl glycine.

Step 2: Fmoc Protection of N-Allyl Glycine

-

Dissolution: Dissolve the crude N-allyl glycine (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and a weak aqueous base (e.g., 10% sodium carbonate solution). The basic condition is crucial for deprotonating the secondary amine, making it nucleophilic.

-

Fmocylation: To the cooled (0 °C) and vigorously stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in the same organic solvent dropwise. The use of Fmoc-Cl, a highly reactive acyl chloride, ensures efficient protection of the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the this compound. The precipitate is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

References

A Spectroscopic Guide to Fmoc-N-(Allyl)-Glycine: Unveiling the Molecular Fingerprint

In the landscape of modern peptide synthesis and drug discovery, the precision of molecular characterization is paramount. For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical data of key building blocks is not just advantageous, but essential for ensuring the integrity and success of their work. This technical guide provides an in-depth analysis of the spectroscopic data for Fmoc-N-(Allyl)-Glycine, a versatile derivative of glycine used in the construction of novel peptide architectures and peptidomimetics.

This compound (C₂₀H₁₉NO₄, M.W. 337.37 g/mol ) incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS), and an N-allyl group that offers a unique site for post-synthetic modification.[1] The causality behind the selection of this building block often lies in the desire to introduce conformational constraints or to append functionalities such as fluorophores, cross-linkers, or other bioactive moieties through the versatile allyl handle. This guide will dissect the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, providing the foundational knowledge necessary for its confident application in research and development.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a distinct spectroscopic fingerprint. The molecule comprises the bulky, aromatic Fmoc group, the core glycine unit, and the reactive N-allyl substituent. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its constitution.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize the compound and provide clean spectra, though DMSO-d₆ can be used if solubility is an issue. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of this compound exhibits characteristic signals for the Fmoc, allyl, and glycine moieties. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (δ 7.2-7.8 ppm). The protons of the allyl group are particularly diagnostic: the internal methine proton appears as a multiplet (δ ~5.7-5.9 ppm), while the terminal vinyl protons resonate as distinct multiplets (δ ~5.1-5.3 ppm). The methylene protons of the allyl group, adjacent to the nitrogen, are observed as a doublet (δ ~3.9-4.1 ppm). The glycine α-protons appear as a singlet (δ ~3.9-4.2 ppm), and the protons of the Fmoc's CH and CH₂ groups are found at approximately 4.2 ppm and 4.4 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc aromatic | 7.2 - 7.8 | m |

| Allyl -CH= | 5.7 - 5.9 | m |

| Allyl =CH₂ | 5.1 - 5.3 | m |

| Fmoc -CH₂-O | ~4.4 | d |

| Fmoc -CH | ~4.2 | t |

| Glycine α-CH₂ | 3.9 - 4.2 | s |

| Allyl N-CH₂ | 3.9 - 4.1 | d |

Note: Predicted values are based on typical chemical shift ranges and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the glycine unit is typically observed in the range of δ 170-173 ppm. The aromatic carbons of the Fmoc group resonate between δ 120-145 ppm. The carbons of the allyl group are found at approximately δ 132-134 ppm for the internal CH and δ 117-119 ppm for the terminal CH₂. The glycine α-carbon and the allyl N-CH₂ carbon are expected in the δ 50-60 ppm range, while the Fmoc CH and CH₂ carbons appear around δ 47 ppm and δ 67 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Glycine C=O | 170 - 173 |

| Fmoc C=O | ~156 |

| Fmoc aromatic | 120 - 145 |

| Allyl -CH= | 132 - 134 |

| Allyl =CH₂ | 117 - 119 |

| Fmoc -CH₂-O | ~67 |

| Glycine α-CH₂ | 50 - 60 |

| Allyl N-CH₂ | 50 - 60 |

| Fmoc -CH | ~47 |

Note: Predicted values are based on typical chemical shift ranges and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film from a solution cast on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. This method is self-validating as the positions of the KBr lattice vibrations are well-known and do not interfere with the sample's spectrum.

IR Spectral Data & Interpretation

The IR spectrum of this compound displays a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the urethane of the Fmoc group are expected to appear as strong bands around 1742 cm⁻¹ and 1648 cm⁻¹, respectively.[2] The C=C stretching of the allyl group will be visible as a weaker band around 1640 cm⁻¹. The aromatic C-H stretching of the Fmoc group is observed above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | ~1742 | Strong |

| Fmoc Urethane C=O | ~1648 | Strong |

| Alkene C=C | ~1640 | Medium-Weak |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

Data obtained from Schmidt, B., & Patzke, G. R. (1999).[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into its structure.

Experimental Protocol: Mass Spectrometry

For a non-volatile compound like this compound, electrospray ionization (ESI) is a common and effective ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass to within a few parts per million, which provides unambiguous confirmation of the elemental composition.

Mass Spectral Data & Interpretation

In positive ion mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 338.1. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z ~360.1) or potassium [M+K]⁺ (m/z ~376.1) may also be present. A key fragmentation pathway involves the characteristic loss of the fluorenylmethoxy group.

Caption: Proposed fragmentation pathway in ESI-MS.

High-resolution mass spectrometry would yield a precise mass for the [M+H]⁺ ion, which can be compared to the calculated exact mass of C₂₀H₂₀NO₄⁺ (338.1387) to confirm the elemental formula.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and reliable means of confirming its identity and purity. The distinct signals in ¹H and ¹³C NMR, characteristic absorption bands in IR, and the molecular ion peak in mass spectrometry collectively form a unique molecular fingerprint. This in-depth guide, grounded in established analytical principles, equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize this valuable synthetic building block in their pursuit of novel peptide-based therapeutics and materials. The protocols and data interpretations presented herein serve as a self-validating system, ensuring the scientific integrity of experimental work founded upon the use of this compound.

References

A Comprehensive Technical Guide to the Purity and Quality Specifications of Fmoc-N-(Allyl)-Glycine

Introduction: The Critical Role of a Bespoke Building Block in Peptide Synthesis

Fmoc-N-(Allyl)-Glycine is a specialized amino acid derivative that serves as a pivotal building block in modern solid-phase peptide synthesis (SPPS) and the broader field of drug development.[1][2] Its unique structure, featuring the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive allyl side chain, offers chemists a versatile tool for constructing complex peptides and bioconjugates.[2][3] The allyl group, in particular, allows for post-synthesis modifications, such as cyclization or the attachment of other molecules, which is invaluable for creating novel therapeutic agents and research probes.[1]

However, the success of any synthesis utilizing this reagent is fundamentally predicated on its purity and quality. The presence of even minute impurities can have cascading negative effects, leading to the formation of undesired peptide side-products, complicating purification, and ultimately compromising the biological activity and safety of the final molecule.[4] This guide provides an in-depth examination of the critical quality attributes of this compound, the analytical methodologies used to verify them, and the scientific rationale behind these rigorous standards, empowering researchers to make informed decisions and ensure the integrity of their scientific outcomes.

Chapter 1: Physicochemical Properties and Core Specifications

Understanding the fundamental properties of this compound is the first step in its effective application. It's important for researchers to distinguish between two closely related compounds often found in supplier catalogs: the achiral this compound and the chiral Fmoc-L-Allylglycine. This guide focuses on the former, the N-substituted glycine derivative, which is achiral.

Table 1: Core Physicochemical Properties of this compound

| Property | Specification | Source(s) |

|---|---|---|

| CAS Number | 222725-35-1 | [1][2][5][6] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][6] |

| Molecular Weight | ~337.38 g/mol | [1][6] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | 76 - 90 °C | [1][5] |

| Purity (by HPLC) | ≥98.0% to ≥99% | [1][5][7] |

| Storage Conditions | 0 - 8 °C, Desiccated |[1][7] |

These specifications, typically found on a supplier's Certificate of Analysis (CoA), provide a baseline for quality. The melting point range can be an initial indicator of purity; a broad range may suggest the presence of impurities. The most critical specification, however, is purity as determined by High-Performance Liquid Chromatography (HPLC).[4]

Chapter 2: The Landscape of Potential Impurities: Causality and Impact

A high purity value on a standard HPLC chromatogram is a necessary, but not sufficient, guarantee of quality. It is crucial to understand the types of impurities that may be present, as some can co-elute with the main peak or have a disproportionate impact on peptide synthesis.[4][8]

Caption: Logical relationship between impurity origins and their impact on peptide synthesis.

Key Impurity Classes:

-

Dipeptides (Fmoc-Gly(allyl)-Gly(allyl)-OH): These are formed during the Fmoc protection step when a newly formed Fmoc-amino acid molecule reacts with another amino acid molecule before the reaction is quenched.[8] If present in the final product, this impurity will lead directly to the double insertion of the amino acid residue into the growing peptide chain, a critical sequence error that is often difficult to separate from the target peptide.[4]

-

Free Amino Acid (H-Gly(allyl)-OH): This impurity arises from either incomplete Fmoc protection during synthesis or the premature cleavage of the Fmoc group during storage due to exposure to moisture, bases, or elevated temperatures.[8] Like the dipeptide, its presence can cause double insertions during the coupling step.[4]

-

β-Alanyl Impurities: These can originate from rearrangements of the Fmoc-introducing reagent itself. Their incorporation results in a peptide with an incorrect backbone structure, potentially altering its conformation and biological function.[4]

-

Acetic Acid and Residual Solvents: Acetic acid can form from the hydrolysis of solvents like ethyl acetate used during purification. Even trace amounts can act as a capping agent by acetylating the free N-terminus of the growing peptide chain, causing chain termination and resulting in truncated sequences.

Chapter 3: Analytical Methodologies for Robust Quality Control

A multi-faceted analytical approach is required to provide a complete picture of the purity and identity of this compound. Each technique provides a unique and complementary piece of information, creating a self-validating system for quality assessment.

Chromatographic Purity: The Gold Standard (Reversed-Phase HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the chemical purity of Fmoc-amino acids.[4] The method separates compounds based on their hydrophobicity. The highly nonpolar Fmoc group allows for strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase is used for elution.

Causality in Method Design:

-

Stationary Phase: A C18 column is the standard choice due to its strong hydrophobic interactions with the fluorenyl ring of the Fmoc group, providing excellent retention and resolving power for related impurities.

-

Mobile Phase: A gradient elution, typically using acetonitrile or methanol mixed with water, is essential. The gradient starts with a high water concentration to retain the compound and gradually increases the organic solvent concentration to elute the main peak and then more hydrophobic impurities. A mild acid, like trifluoroacetic acid (TFA), is added to sharpen peaks and ensure consistent ionization.

-

Detection: The Fmoc group contains a strong chromophore (the fluorenyl ring system) that absorbs UV light intensely.[9] Detection is typically set between 260-301 nm, often at 265 nm, providing high sensitivity for the parent compound and any Fmoc-containing impurities.[4][10]

Caption: Standard experimental workflow for RP-HPLC purity assessment.

Experimental Protocol: Chemical Purity Assessment by RP-HPLC [4]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in Mobile Phase B or a 50:50 mixture of A and B to a final concentration of 1.0 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-22 min: Linear gradient from 5% to 95% B

-

22-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

-

System Suitability:

-

Before running samples, inject a standard to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor < 1.5) and reproducibility of retention time (<2% RSD).

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[4]

-

Structural Verification: ¹H NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.

-

¹H NMR Spectroscopy: This technique provides a detailed fingerprint of the molecule's structure. For this compound, the spectrum should show characteristic peaks corresponding to:

-

Aromatic protons of the fluorenyl group (typically in the 7.2-7.9 ppm range).

-

Protons of the allyl group (vinyl protons ~5.7-6.0 ppm and methylene protons adjacent to the double bond ~5.1-5.3 ppm).

-

Protons of the glycine backbone and the Fmoc-CH₂-O group. The absence of unexpected signals and correct integration values (the ratio of protons) confirms the structure and can reveal certain impurities that might not be visible by HPLC.[11][12]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to see the protonated molecule [M+H]⁺ at m/z ≈ 338.4 or the sodium adduct [M+Na]⁺. High-resolution MS can confirm the elemental composition, providing definitive proof of identity.[13]

Chapter 4: Interpreting the Certificate of Analysis (CoA)

The CoA is the formal document that summarizes the quality control testing for a specific batch of material. A researcher must be able to interpret this document to assess the suitability of the reagent for their application.

Table 2: Summary of Key Quality Specifications from a Typical CoA

| Test | Specification | Method | Rationale |

|---|---|---|---|

| Appearance | White to off-white powder | Visual | Confirms basic identity and absence of gross contamination. |

| Identity | Conforms to structure | ¹H NMR / MS | Guarantees the correct molecule is being used. |

| Purity | ≥ 99.0% | HPLC (265 nm) | Ensures minimal presence of synthesis-related impurities.[1] |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can affect weighing accuracy and promote hydrolysis.[14] |

| Residual Solvents | ≤ 0.5% Ethyl Acetate | GC-HS | Solvents can be detrimental to peptide synthesis (e.g., formation of acetic acid). |

Conclusion

The quality of this compound is not defined by a single number but by a comprehensive profile of purity, identity, and the absence of deleterious impurities. For researchers in drug discovery and peptide science, rigorously specifying and verifying the quality of this starting material is a non-negotiable prerequisite for achieving reproducible, high-quality results. By understanding the origins and impacts of potential impurities and the analytical methods used to detect them, scientists can confidently build the complex molecules that drive innovation in medicine and biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc-allyl-Gly-OH = 98.0 HPLC 146549-21-5 [sigmaaldrich.com]

- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 9. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 13. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

A Technical Guide to Fmoc-N-(Allyl)-Glycine for Advanced Peptide Synthesis and Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique building blocks is paramount to innovation. Fmoc-N-(Allyl)-Glycine has emerged as a versatile tool in peptide chemistry, offering a unique combination of properties that facilitate the synthesis of complex peptides and the development of novel therapeutics. This guide provides an in-depth technical overview of this compound, including its commercial sources, key quality attributes, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction to this compound: A Unique Building Block

This compound is a derivative of the simplest amino acid, glycine, featuring two critical modifications for synthetic chemistry:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group on the alpha-amino group is the cornerstone of modern solid-phase peptide synthesis, allowing for iterative and controlled elongation of the peptide chain under mild conditions.[1][2]

-

The N-Allyl group: This functional handle provides an orthogonal protecting group strategy. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, but it can be selectively removed using specific palladium-based catalysts.[3] This orthogonality is crucial for complex peptide modifications such as lactamization for cyclization, bioconjugation, or the introduction of other functionalities post-synthesis.[4][5]

The presence of the N-allyl group can also introduce unique conformational constraints on the peptide backbone, which can be explored in structure-activity relationship (SAR) studies for drug discovery.

Commercial Availability and Quality Specifications